Cyclopentanepentanoic acid, a-amino-
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Overview
Description
Cyclopentanepentanoic acid, a-amino-, also known as 2-Amino-5-cyclopentylpentanoic acid, is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a cyclopentane ring attached to a pentanoic acid chain with an amino group at the alpha position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanepentanoic acid, a-amino-, typically involves the use of cyclopentane derivatives and appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method involves the ring-closing metathesis of a polysubstituted diene intermediate, followed by stereoselective aza-Michael functionalization of the resulting cyclopent-1-ene-1-carboxylic acid ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanepentanoic acid, a-amino-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other amino derivatives.
Scientific Research Applications
Cyclopentanepentanoic acid, a-amino-, has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which cyclopentanepentanoic acid, a-amino-, exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and stability. Additionally, the cyclopentane ring provides structural rigidity, which can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane β-amino acids: These compounds share a similar cyclopentane ring structure but differ in the position and nature of the functional groups.
Cyclohexane derivatives: Similar in structure but with a six-membered ring instead of a five-membered ring.
Uniqueness
Cyclopentanepentanoic acid, a-amino-, is unique due to its specific combination of a cyclopentane ring and a pentanoic acid chain with an amino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2S)-2-amino-5-cyclopentylpentanoic acid |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
YCUIVRCODIZNQZ-VIFPVBQESA-N |
Isomeric SMILES |
C1CCC(C1)CCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCC(C1)CCCC(C(=O)O)N |
Origin of Product |
United States |
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